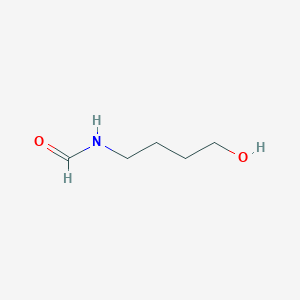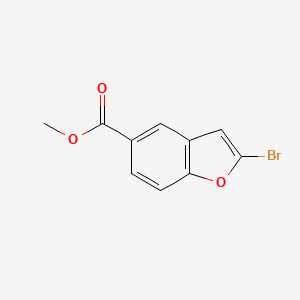
3-amino-5-methoxyBenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-methoxyBenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an amino group at the third position and a methoxy group at the fifth position on a benzenesulfonamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methoxyBenzenesulfonamide typically involves the introduction of the amino and methoxy groups onto a benzenesulfonamide scaffold. One common method involves the chlorosulfonation of a methoxybenzene derivative followed by amination. The reaction conditions often include the use of chlorosulfonic acid and ammonia or an amine source under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation followed by catalytic hydrogenation to introduce the amino group. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-methoxyBenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to sulfinamide or thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts facilitate substitution reactions
Major Products
The major products formed from these reactions include nitrobenzenesulfonamides, sulfinamides, and various substituted benzenesulfonamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-amino-5-methoxyBenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
Medicine: Explored for its potential antibacterial and anticancer properties.
Industry: Utilized in the production of dyes and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-amino-5-methoxyBenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various therapeutic effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar structure but different substituents.
Sulfadiazine: Contains a similar sulfonamide group but with different functional groups attached.
Sulfamethazine: Similar in structure but used primarily in veterinary medicine
Uniqueness
3-amino-5-methoxyBenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-amino-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
InChI Key |
PICSBVOIUWIJPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


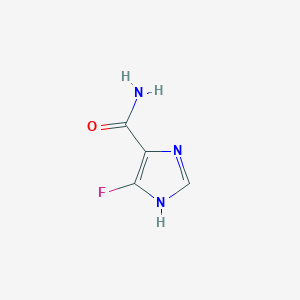
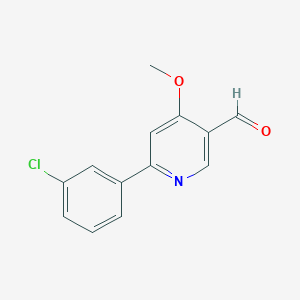
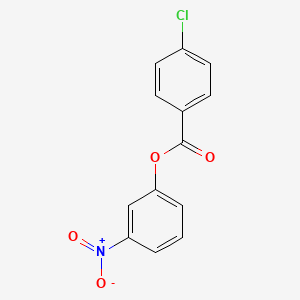
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

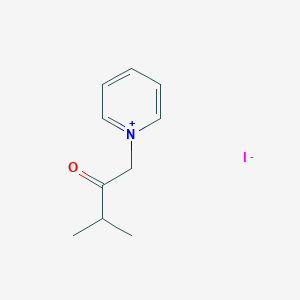
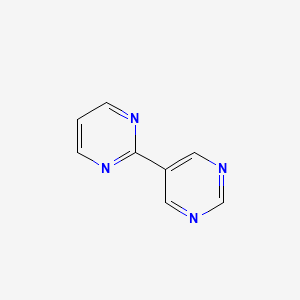
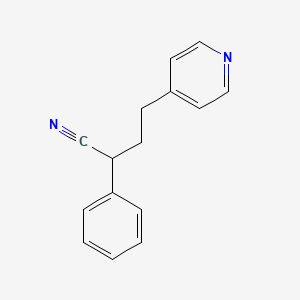
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
